molecular formula C17H24N2O2 B11165956 N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide

Cat. No.: B11165956
M. Wt: 288.4 g/mol
InChI Key: LDOHKKIKLJQDSQ-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a butanamide moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide typically involves the reaction of 4-methylpiperidine with a suitable phenyl butanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: This compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group play crucial roles in its binding to target molecules, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide include:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the piperidine ring, phenyl group, and butanamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C17H24N2O2/c1-3-4-16(20)18-15-7-5-14(6-8-15)17(21)19-11-9-13(2)10-12-19/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,20)

InChI Key

LDOHKKIKLJQDSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C

Origin of Product

United States

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